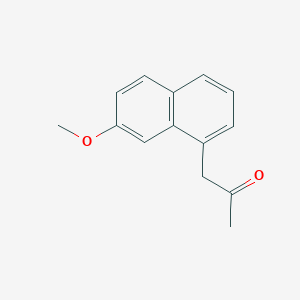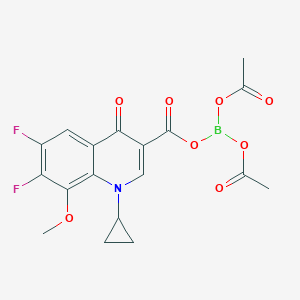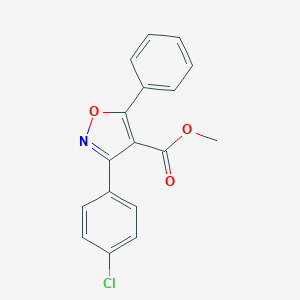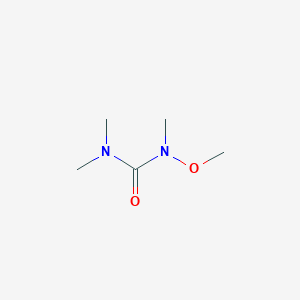
4-フェノキシ安息香酸
概要
説明
4-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a white to slightly yellow crystalline powder that is used in various chemical and pharmaceutical applications. This compound is known for its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.
科学的研究の応用
4-Phenoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
Target of Action
4-Phenoxybenzoic acid primarily targets the respiratory system . The respiratory system plays a crucial role in maintaining the body’s oxygen supply and eliminating carbon dioxide, a waste product of metabolism.
Mode of Action
It has been observed that this compound can be converted into its corresponding amide by the soil bacterium bacillus cereus tim-r01 . This transformation suggests that 4-Phenoxybenzoic acid may interact with its targets, leading to changes at the molecular level.
Biochemical Pathways
The conversion of 4-phenoxybenzoic acid into its corresponding amide by bacillus cereus tim-r01 suggests that it may influence amide synthesis pathways .
Result of Action
Its transformation into an amide by bacillus cereus tim-r01 indicates that it may have a role in the synthesis of amides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the transformation of 4-phenoxybenzoic acid into its corresponding amide by bacillus cereus tim-r01 was observed to occur efficiently at 37 degrees celsius and a ph of 7-8 .
生化学分析
Biochemical Properties
4-Phenoxybenzoic acid interacts with various enzymes and proteins. For instance, it has been reported that the compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01 . Additionally, it has been found to interact with the Cytochrome P450 monooxygenase enzyme, which is involved in the oxidation of 4-cyclohexylbenzoic acid .
Cellular Effects
It has been reported that the compound can protect endothelial cells from lipotoxicity . The ER stress inhibitor 4-PBA (4-phenylbutyrate) reverted the effects of palmitate on both processes, partially through enhancement of lipid droplet formation in palmitate-treated cells .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized from 4-phenoxyphenyl ketone using sodium hypochlorite as an oxidizing agent under the action of the phase transfer catalyst polyethylene glycol (PEG)-400 .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-Phenoxybenzoic acid in animal models .
Metabolic Pathways
4-Phenoxybenzoic acid is involved in various metabolic pathways. It is synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway . The metabolic pathways involved in the process act in four distinct cellular compartments: plastids, cytosol, peroxisome, and mitochondria .
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst. The reaction is carried out under alkaline conditions with a pH of 12-13, yielding the product with a high purity of 99.5% and a yield of 89% .
Another method involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in tetralin at 150°C. The product is purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the synthesis of 4-phenoxybenzoic acid typically follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 4-Phenoxybenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxalyl chloride, DMF, dichloromethane.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed:
Oxidation: 4-Phenoxybenzoyl chloride.
Reduction: 4-Phenoxybenzyl alcohol.
Substitution: Various substituted benzoic acids.
類似化合物との比較
- 4-Biphenylcarboxylic acid
- 4-Biphenylacetic acid
- 4-Phenoxybenzyl alcohol
Comparison: 4-Phenoxybenzoic acid is unique due to its phenoxy group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. Compared to 4-biphenylcarboxylic acid and 4-biphenylacetic acid, 4-phenoxybenzoic acid has a different reactivity profile, making it suitable for different applications in organic synthesis and pharmaceutical development .
特性
IUPAC Name |
4-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAQFHLUEMJOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062258 | |
| Record name | Benzoic acid, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-77-2 | |
| Record name | 4-Phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 4-Phenoxybenzoic acid in materials science?
A1: 4-Phenoxybenzoic acid serves as a crucial monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBOs) and poly(para-phenyl ether ketone) (p-PEK) [, ]. It can be polymerized in polyphosphoric acid (PPA), reacting with other monomers like 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) to create PBOs []. These PBOs find use in applications demanding high thermal and chemical stability.
Q2: How does the structure of 4-Phenoxybenzoic acid enable its use in composite materials?
A2: 4-Phenoxybenzoic acid can be electrochemically grafted onto oxidized carbon fibers []. This grafting process enhances the wettability of carbon fibers by matrices like PEK or PEEK, which is essential for developing high-temperature composites with improved interfacial bonding.
Q3: Is there a biological application for 4-Phenoxybenzoic acid?
A3: Yes, research indicates that the soil bacterium Bacillus cereus can transform 4-Phenoxybenzoic acid into its corresponding amide []. This biotransformation process requires the presence of specific amino acids and highlights the potential for microbial degradation of 4-Phenoxybenzoic acid.
Q4: How does the molecular structure of 4-Phenoxybenzoic acid influence its polymerization in PPA?
A4: The carboxylic acid group of 4-Phenoxybenzoic acid plays a critical role in its polymerization in PPA []. This group allows for Friedel-Crafts acylation reactions with other monomers, leading to the formation of high-molecular-weight polymers like hyperbranched polybenzoxazoles.
Q5: Are there alternative synthesis methods for 4-Phenoxybenzoic acid?
A5: Yes, 4-Phenoxybenzoic acid can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of a phase-transfer catalyst like PEG 400 []. This method offers an alternative to traditional oxidation methods and has been shown to achieve high yields (up to 92%).
Q6: How does 4-Phenoxybenzoic acid contribute to understanding Single-Molecule Magnets (SMMs)?
A6: 4-Phenoxybenzoic acid, specifically its derivative 4-phenoxybenzoic acid, has been used as a ligand in the synthesis of Mn6 SMMs []. By modifying the steric and electronic properties around the Mn6 core, researchers can tune the magnetic properties of these SMMs, leading to a better understanding of magnetostructural correlations.
Q7: Is 4-Phenoxybenzoic acid relevant to agricultural research?
A7: Yes, 4-Phenoxybenzoic acid has been identified as a major metabolite of the fungicide famoxadone []. Studies have investigated its dissipation in vegetables like cucumbers, cherry tomatoes, and courgettes, highlighting its relevance to food safety and environmental monitoring.
Q8: What analytical techniques are commonly employed to study 4-Phenoxybenzoic acid?
A8: Various analytical methods are used to characterize and quantify 4-Phenoxybenzoic acid, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry (LC-MS) for separation and detection in complex matrices like vegetables [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and study the polymerization process of 4-Phenoxybenzoic acid-derived polymers [].
- Fourier Transform Infrared (FTIR) Spectroscopy: Employed to identify functional groups and analyze the structure of 4-Phenoxybenzoic acid-based polymers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)









![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)


![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
